molecular formula C24H15FN2O2 B1162979 3-CAF

3-CAF

Cat. No.: B1162979
M. Wt: 382.4
InChI Key: VBZWFDNXUJTAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CAF, chemically identified as 3′,4′-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride (CAS: 24622-60-4), is a synthetic cannabinoid receptor modulator. Its molecular formula is C₁₅H₂₀ClNO₃, with a molecular weight of 297.78 g/mol . Structurally, it features a pyrrolidinyl group attached to a butyrophenone backbone, substituted with a methylenedioxy ring (Fig. 1). Computational studies using the PBE 6-31G* D3BJ method reveal precise atomic coordinates, including key positions for oxygen (e.g., 20.24905, -8.99216) and nitrogen atoms (e.g., 24.36385, -8.03171), which are critical for its molecular interactions .

This contrasts with partial agonists like Δ9-THC and full agonists like CP55,940 .

Properties

Molecular Formula

C24H15FN2O2

Molecular Weight

382.4

InChI

InChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H

InChI Key

VBZWFDNXUJTAGG-UHFFFAOYSA-N

SMILES

O=C(OC1=CC(C=CC=C2)=C2C=C1)C3=NN(C4=CC=CC=C4F)C5=C3C=CC=C5

Synonyms

naphthalen-2-yl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profiles

Table 1 summarizes the receptor binding and activation properties of 3-CAF and structurally related synthetic cannabinoids:

Compound CB1 Efficacy (% Activation) CB2 Efficacy (% Activation) EC50 (CB2, nM) Receptor Role
This compound 0 0 N/A CB2 antagonist
Δ9-THC 60–70 (partial agonist) 60–70 (partial agonist) N/A Partial agonist
CP55,940 100 (full agonist) 100 (full agonist) 0.013 Full agonist
XLR-12 80 100 0.391 CB2-selective agonist
5F-APINACA 95 85 1.2 CB1-preferring agonist

Key Findings :

  • This compound uniquely lacks agonistic activity at both CB1 and CB2 receptors, distinguishing it from partial (e.g., Δ9-THC) and full agonists (e.g., CP55,940). Its CB2 antagonism is attributed to structural features that block receptor activation despite binding affinity .
  • XLR-12 , a CB2-selective agonist, exhibits 30-fold higher potency at CB2 (EC50 = 0.391 nM) compared to CB1, likely due to its naphthoylindole structure enhancing receptor specificity .
  • 5F-APINACA shows CB1-preferring agonism, linked to its fluorinated pentyl chain, which improves lipid membrane permeability and receptor docking .

Structural and Functional Relationships

Antagonism vs. Agonism

This compound’s pyrrolidinyl group and methylenedioxy substitution are critical for its antagonistic profile. These groups may sterically hinder conformational changes required for receptor activation, unlike the flexible alkyl chains in agonists like XLR-12 .

Selectivity
  • CB2 Selectivity : While this compound and XLR-12 both target CB2, XLR-12’s naphthoylindole core allows deeper penetration into the CB2 binding pocket, explaining its agonistic efficacy. In contrast, this compound’s rigid structure limits productive interactions .
  • CB1 Avoidance : Compounds like 5F-APINACA achieve CB1 preference via fluorinated side chains, which are absent in this compound, further underscoring its CB2-specific antagonism .

Nomenclature and Confounding Analogs

The term "this compound" is occasionally conflated with 3-caffeoylquinic acid (3-CQA), a natural antioxidant found in plants . However, 3-CQA is pharmacologically distinct, influencing blood pressure and oxidative stress via polyphenol pathways, unrelated to cannabinoid receptors . Researchers must differentiate these compounds based on context and structural descriptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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